molecular formula C23H21FN2O2 B1162258 5-fluoro PB-22 5-hydroxyisoquinoline isomer

5-fluoro PB-22 5-hydroxyisoquinoline isomer

Cat. No.: B1162258
M. Wt: 376.4
InChI Key: VDXHSBSNZLWZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 5-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its five position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

Research by Kohyama et al. (2016) focuses on the analytical differentiation of isomeric molecules like 5-Fluoro PB-22 and its isomers, which is crucial in forensic drug analysis. This study emphasizes the importance of distinguishing between these compounds, as they are not all regulated by law. It highlights the application of mass spectrometry for the differentiation of such isomers, contributing significantly to forensic science and legal frameworks (Kohyama et al., 2016).

Metabolism and Toxicology Studies

Wohlfarth et al. (2014) explored the metabolism of synthetic cannabinoids, including 5-Fluoro PB-22, by human hepatocytes. This research is pivotal in understanding the metabolic pathways and potential toxicological profiles of these compounds, which aids in the assessment of their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).

Crystal Structure and Molecular Properties

Ohba et al. (2012) investigated the derivatives of fluoroisoquinoline, providing insights into the crystal structure and molecular properties of these compounds. Such studies are fundamental in pharmaceutical research, where the understanding of molecular structure plays a crucial role in drug design and development (Ohba et al., 2012).

Chemical Reactions and Interaction Studies

Research conducted by Koltunov et al. (2002) on the reactions of hydroxyquinolines and hydroxyisoquinoline with various substances under superacid conditions contributes to the broader understanding of the chemical properties and reaction mechanisms of isoquinoline derivatives. This knowledge is essential in synthetic chemistry and the development of novel chemical compounds (Koltunov et al., 2002).

Radiopharmaceutical Applications

Collier et al. (2017) explored the use of a fluorine-labelled isoquinolin-5-amine derivative for PET imaging of neurofibrillary tangles in Alzheimer's disease. This study showcases the potential of 5-fluoro PB-22 derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).

Antidepressant Research

Pesarico et al. (2014) investigated the antidepressant-like effect of an isoquinoline derivative in a mouse model, highlighting the potential therapeutic applications of such compounds in treating mood disorders (Pesarico et al., 2014).

Fluorescence and Imaging Studies

Mercurio et al. (2021) reported on the synthesis and biological properties of a highly functionalized isoquinoline derivative, emphasizing its application as a fluorescent dye in biological research and imaging (Mercurio et al., 2021).

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-21(19)26)23(27)28-22-10-6-7-17-15-25-13-11-18(17)22/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

VDXHSBSNZLWZEP-UHFFFAOYSA-N

SMILES

O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCCF)C4=C3C=CC=C4

Synonyms

isoquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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